An In-depth Technical Guide to Azetidine Hydrochloride: Core Properties and Structure
An In-depth Technical Guide to Azetidine Hydrochloride: Core Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azetidine (B1206935) hydrochloride is a saturated, four-membered nitrogen-containing heterocycle, presented as its hydrochloride salt. This strained ring system is a valuable building block in medicinal chemistry and drug development, offering a unique conformational rigidity that can impart favorable pharmacological properties to parent molecules. Its basic nature, conferred by the nitrogen atom, is a key characteristic influencing its solubility, reactivity, and biological interactions. This technical guide provides a comprehensive overview of the fundamental properties, structure, and experimental characterization of azetidine hydrochloride.
Core Properties
Azetidine hydrochloride is a white to off-white crystalline solid.[1] It is readily soluble in water.[1][2] The hydrochloride salt form enhances its stability and solubility in aqueous media, which is advantageous for many synthetic and biological applications.
Physicochemical Data
The key physicochemical properties of azetidine hydrochloride are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Chemical Formula | C₃H₈ClN | [1] |
| Molecular Weight | 93.55 g/mol | [3] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | >300 °C | [4] |
| Solubility | Soluble in water | [1][2] |
| pKa (of conjugate acid) | 11.29 | [5][6][7] |
Chemical Structure
The azetidine ring consists of three carbon atoms and one nitrogen atom, forming a strained four-membered ring. In azetidine hydrochloride, the nitrogen atom is protonated and associated with a chloride ion.
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IUPAC Name: azetidine;hydrochloride[3]
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SMILES: C1CNC1.Cl[3]
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InChI Key: HGQULGDOROIPJN-UHFFFAOYSA-N[3]
Caption: 2D structure of the azetidinium cation and the chloride anion.
Experimental Protocols
Synthesis of Azetidine Hydrochloride
Azetidine hydrochloride can be synthesized through various routes. Two common methods are detailed below.
1. Synthesis from 3-Amino-1-propanol
This procedure involves the cyclization of 3-amino-1-propanol.[2]
Caption: Workflow for the synthesis of azetidine hydrochloride from 3-amino-1-propanol.
Methodology:
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Formation of Diethyl 3-N-(3-hydroxypropyl)iminodipropionate: A solution of 3-amino-1-propanol (2.00 moles) in ethyl acrylate (5.00 moles) is refluxed for 2 hours. Excess ethyl acrylate is removed under vacuum to yield the crude product.[2]
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Formation of Diethyl 3-N-(3-chloropropyl)iminodipropionate: The crude product from the previous step is dissolved in chloroform (B151607) with a catalytic amount of N,N-dimethylformamide. Thionyl chloride (2.20 moles) is added dropwise while maintaining the temperature below 40°C. The reaction mixture is stirred and then neutralized with sodium bicarbonate solution. The organic layer is separated, dried, and the solvent is removed to yield the chlorinated intermediate.[2]
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Synthesis of Ethyl 3-(1-azetidinyl)propionate: The crude chlorinated intermediate is mixed with anhydrous sodium carbonate and a phase-transfer catalyst in a high-boiling solvent like diethyl phthalate. The product is distilled under vacuum.[2]
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Formation of Azetidine: The purified ethyl 3-(1-azetidinyl)propionate is added dropwise to a stirred mixture of potassium hydroxide (B78521) pellets in mineral oil heated to 140-150°C. The azetidine product is distilled from the reaction mixture.[2]
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Formation of Azetidine Hydrochloride: The distilled azetidine is dissolved in a suitable solvent (e.g., isopropanol) and treated with a solution of hydrochloric acid in the same solvent. The resulting precipitate of azetidine hydrochloride is collected by filtration and dried.
2. Synthesis via Hydrogenolysis of N-Benzhydrylazetidine
This method involves the deprotection of a protected azetidine precursor.
Caption: Workflow for the synthesis of azetidine hydrochloride via hydrogenolysis.
Methodology:
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Synthesis of N-Benzhydrylazetidine: Benzhydrylamine is reacted with 1-bromo-3-chloropropane in the presence of a base such as potassium carbonate in a suitable solvent (e.g., acetonitrile) at reflux to form N-benzhydrylazetidine.
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Hydrogenolysis: The N-benzhydrylazetidine is dissolved in a protic solvent like methanol (B129727) containing hydrochloric acid. The mixture is then subjected to hydrogenation in the presence of a palladium on carbon (Pd/C) catalyst until the uptake of hydrogen ceases. The catalyst is removed by filtration, and the solvent is evaporated to yield azetidine hydrochloride.
Characterization Protocols
1. Determination of pKa by Potentiometric Titration
This method determines the pKa of the azetidinium ion.
Caption: Workflow for the determination of pKa by potentiometric titration.
Methodology:
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Sample Preparation: Prepare an aqueous solution of azetidine hydrochloride of a known concentration (e.g., 0.1 M).
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Titration: Calibrate a pH meter with standard buffer solutions. Titrate the azetidine hydrochloride solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH after each addition of the titrant.
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Data Analysis: Plot the pH values against the volume of NaOH added. The pKa is the pH at the point where half of the azetidinium ions have been neutralized (the half-equivalence point).
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the structure of the molecule.
Methodology for Sample Preparation:
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Weigh approximately 5-10 mg of azetidine hydrochloride.[8][9]
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Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., D₂O, since the compound is a salt and soluble in water).[9][10]
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Ensure the solution is free of any solid particles by filtration if necessary.[8]
Expected Spectral Data:
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¹H NMR (in D₂O):
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A triplet corresponding to the four protons on the carbons adjacent to the nitrogen (C2 and C4).
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A quintet corresponding to the two protons on the carbon at the 3-position (C3).
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The N-H protons will exchange with deuterium (B1214612) in D₂O and will likely not be observed.
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-
¹³C NMR (in D₂O):
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A signal for the two equivalent carbons adjacent to the nitrogen (C2 and C4).
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A signal for the carbon at the 3-position (C3).
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3. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Methodology for Sample Preparation (ATR):
-
Ensure the ATR crystal is clean.[12]
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Place a small amount of the solid azetidine hydrochloride powder directly onto the ATR crystal.[12][13]
-
Apply pressure to ensure good contact between the sample and the crystal.[12][13]
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Acquire the spectrum.
Expected Vibrational Frequencies:
The FTIR spectrum of azetidine hydrochloride is expected to show characteristic peaks for:
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N-H stretching: Broad bands in the region of 2400-3200 cm⁻¹ due to the protonated amine.
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C-H stretching: Bands in the region of 2800-3000 cm⁻¹.
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N-H bending: Bands around 1500-1600 cm⁻¹.
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C-N stretching: Bands in the fingerprint region.
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Ring vibrations: Characteristic absorptions for the four-membered ring.[14]
Conclusion
Azetidine hydrochloride is a fundamental building block in modern medicinal chemistry. Its well-defined structure and basic properties, quantified by its pKa, make it a versatile synthon. The experimental protocols provided in this guide for its synthesis and characterization offer a practical framework for researchers working with this important heterocyclic compound. A thorough understanding of its core properties is essential for its effective application in the development of novel therapeutics and other advanced materials.
References
- 1. A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine [pubmed.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Azetidine hydrochloride | C3H8ClN | CID 12308726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Azetidine hydrochloride | 36520-39-5 [chemicalbook.com]
- 5. Azetidine - Wikipedia [en.wikipedia.org]
- 6. Azetidine | C3H7N | CID 10422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Azetidine CAS#: 503-29-7 [m.chemicalbook.com]
- 8. NMR Sample Preparation [nmr.chem.umn.edu]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 11. How to make an NMR sample [chem.ch.huji.ac.il]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 14. researchgate.net [researchgate.net]
